molecular formula C10H11N3 B172174 5-Benzyl-1H-pyrazol-3-amine CAS No. 150712-24-6

5-Benzyl-1H-pyrazol-3-amine

Cat. No.: B172174
CAS No.: 150712-24-6
M. Wt: 173.21 g/mol
InChI Key: VEPHCDGFBYQNGE-UHFFFAOYSA-N
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Description

5-Benzyl-1H-pyrazol-3-amine is a heterocyclic organic compound that features a pyrazole ring substituted with a benzyl group at the 5-position and an amine group at the 3-position

Scientific Research Applications

5-Benzyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 5-Benzyl-1H-pyrazol-3-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for 5-Benzyl-1H-pyrazol-3-amine and other pyrazole derivatives involve further exploration of their synthesis and applications. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . These compounds have demonstrated diverse and valuable synthetical, biological, and photophysical properties, and more complex structures with various relevant examples can be formed from them .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Uniqueness: 5-Benzyl-1H-pyrazol-3-amine is unique due to the presence of the benzyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs .

Properties

IUPAC Name

5-benzyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPHCDGFBYQNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150712-24-6
Record name 5-benzyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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